Product packaging for p-Butylhydratropic Acid(Cat. No.:CAS No. 3585-49-7)

p-Butylhydratropic Acid

Cat. No.: B121086
CAS No.: 3585-49-7
M. Wt: 206.28 g/mol
InChI Key: FEFPDZIYEWFQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl Propionic Acid Derivatives in Medicinal Chemistry Research

Aryl propionic acid derivatives represent a crucial class of compounds in medicinal chemistry, primarily recognized for their anti-inflammatory properties. orientjchem.orgijpsr.com This group, which includes well-known drugs like ibuprofen (B1674241) and naproxen (B1676952), has been the subject of extensive research to understand their structure-activity relationships. smolecule.comnih.gov The core structure of an arylpropionic acid is considered vital for a broad spectrum of pharmacological activities. ijpsr.com

The therapeutic effects of these compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. orientjchem.org Prostaglandins are involved in inflammatory processes and pain perception. ontosight.ai Research in this area has led to the development of numerous derivatives with a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. orientjchem.orgresearchgate.net Modifications to the basic aryl propionic acid structure can lead to improvements in activity. ijpsr.com

Historical Context of Hydratropic Acid Analogues Research

The study of hydratropic acid and its analogues is rooted in the broader history of research into anti-inflammatory agents. Hydratropic acid, or 2-phenylpropanoic acid, serves as the parent structure for this class of compounds. smolecule.com Early research in the mid-20th century focused on the synthesis and biological properties of various derivatives. For instance, the metabolism of hydratropic acid and its derivatives was a subject of investigation in the 1950s. nih.gov

The discovery of the anti-inflammatory properties of ibuprofen in the 1960s marked a significant milestone, spurring further investigation into related structures, including p-butylhydratropic acid. wiley.com This research has been crucial in understanding the metabolic pathways and the stereoselective nature of these compounds. wiley.com The development of analytical techniques, such as gas-liquid chromatography, was instrumental in determining the enantiomeric composition of these drugs in biological samples. wiley.com

Classification and Nomenclature of this compound and its Stereoisomers

This compound is systematically named 2-(4-butylphenyl)propanoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. smolecule.com It is also known by several synonyms, including 4-butyl-α-methylbenzeneacetic acid and is recognized as Ibuprofen Impurity B. smolecule.comglentham.com

The presence of a chiral center at the alpha-carbon of the propionic acid side chain gives rise to stereoisomerism. smolecule.com This means that this compound exists as two non-superimposable mirror images, known as enantiomers. wikipedia.org These are designated as the (S)-(+)-enantiomer and the (R)-(-)-enantiomer. ontosight.aiontosight.ai The racemic mixture, containing equal amounts of both enantiomers, is referred to as (2RS)-2-(4-butylphenyl)propanoic acid. glentham.comlookchem.com The different stereoisomers can exhibit distinct biological activities and metabolic fates. orientjchem.org

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 2-(4-butylphenyl)propanoic acid smolecule.com
CAS Number 3585-49-7 glentham.com
Molecular Formula C13H18O2 glentham.com

| Molecular Weight | 206.28 g/mol glentham.com |

Table 2: Nomenclature of this compound Stereoisomers

Stereoisomer Common Name Systematic Name
Racemic (±)-p-Butylhydratropic acid (2RS)-2-(4-butylphenyl)propanoic acid glentham.com
S-enantiomer (+)-p-Butylhydratropic acid (2S)-2-(4-butylphenyl)propanoic acid ontosight.ai

| R-enantiomer | (-)-p-Butylhydratropic acid | (2R)-2-(4-butylphenyl)propanoic acid ontosight.ai |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B121086 p-Butylhydratropic Acid CAS No. 3585-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFPDZIYEWFQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299877
Record name 2-(4-n-Butylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3585-49-7
Record name 2-(4-n-Butylphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3585-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Butylhydratropic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-n-Butylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-butylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-BUTYLHYDRATROPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSG3G9J7OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of P Butylhydratropic Acid

Strategies for the Construction of the 2-Arylpropanoic Acid Scaffold

The synthesis of 2-arylpropanoic acids, a class of compounds to which p-Butylhydratropic Acid belongs, relies on several key strategic approaches to form the crucial bond between the aromatic ring and the propanoic acid moiety.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (SEAr) is a foundational method for functionalizing aromatic rings. researchgate.net In the context of 2-arylpropanoic acid synthesis, Friedel-Crafts reactions are particularly prominent. medicilon.com This approach can be divided into two main pathways:

Friedel-Crafts Acylation: This is a common and reliable method. It involves the reaction of an aromatic substrate, such as isobutylbenzene, with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., HF). sciencesnail.com This reaction forms a ketone intermediate (e.g., 4'-isobutylacetophenone). sciencesnail.com This ketone must then undergo further transformations to create the propanoic acid side chain. For example, the historic Boots process for ibuprofen (B1674241) involved a Darzens reaction on the ketone intermediate to form an α,β-epoxy ester, which was then hydrolyzed and rearranged. sciencesnail.com

Friedel-Crafts Alkylation: This method involves the direct alkylation of an aromatic ring with an alkyl halide. medicilon.com While seemingly more direct, this approach is often plagued by issues such as carbocation rearrangements and polyalkylation, making it less controlled and synthetically useful for this specific scaffold compared to the acylation route. medicilon.com

The acylation pathway is generally preferred due to the deactivating nature of the acyl group, which prevents further reactions on the aromatic ring, thus avoiding poly-substitution products. sciencesnail.com

Coupling Reactions Involving Propionic Acid Derivatives

Modern synthetic chemistry often employs transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high precision. For the 2-arylpropanoic acid scaffold, palladium-catalyzed reactions are particularly effective.

Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com A flexible, one-pot procedure has been developed that utilizes a palladium-catalyzed Heck coupling of an aryl bromide with ethylene to generate a styrene derivative. This intermediate is then directly subjected to hydroxycarbonylation, without changing the catalyst, to yield the final 2-arylpropanoic acid. nih.govmdpi.com This cascade transformation proceeds with high regioselectivity and in good yields. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide, catalyzed by a palladium complex. wikipedia.org While less common as a direct route to the final acid, tandem reactions such as a carbonylative Suzuki coupling have been employed, followed by a subsequent hydroxycarbonylation step to build the desired scaffold. mdpi.com

These coupling methods offer advantages in terms of functional group tolerance and regioselectivity compared to some classical methods. youtube.comyoutube.com

Table 1: Comparison of Coupling Reactions for 2-Arylpropanoic Acid Scaffold Synthesis

Feature Heck Reaction Suzuki Coupling
Aryl Substrate Aryl halide (Br, I) or triflate Aryl halide or triflate
Propionate Source Alkene (e.g., ethylene) + CO Organoboron species
Catalyst Palladium complex Palladium complex
Key Advantage Can be performed as a one-pot, two-step cascade (coupling + carbonylation) Boronic acids are generally stable and less toxic than other organometallics
Common Use Direct formation of styrene intermediate followed by carbonylation Tandem carbonylative coupling approaches

Total Synthesis Approaches and Route Design

The "total synthesis" of a relatively simple molecule like this compound is primarily a matter of strategic route design from basic precursors. Two principal routes emerge from the strategies discussed above, each representing a different approach to constructing the target molecule.

The Friedel-Crafts Acylation Route: This is a convergent approach where the aryl and propanoic acid components are brought together in separate stages.

Step 1: Friedel-Crafts acylation of the substituted benzene (B151609) (e.g., isobutylbenzene) to install an acetyl group.

Step 2: A series of reactions to convert the resulting acetophenone into the propanoic acid side chain. This multi-step conversion is the main feature of this route, as seen in the original Boots synthesis of ibuprofen. sciencesnail.com

The Palladium-Catalyzed Coupling Route: This approach builds the core C-C bond directly.

Step 1: A Heck reaction between the corresponding aryl bromide and ethylene to form a vinyl-aryl intermediate.

Step 2: A palladium-catalyzed carbonylation of the vinyl group in the presence of water to directly form the carboxylic acid. This route is often more atom-economical. nih.govmdpi.com

The choice of route depends on factors such as the availability of starting materials, cost, and environmental impact (atom economy). Industrial processes have historically favored Friedel-Crafts chemistry, but greener alternatives based on catalytic coupling are of significant interest. sciencesnail.comresearchgate.net

Industrial Synthesis Pathways and Intermediates

The industrial production of 2-(4-alkylphenyl)propanoic acids, such as the widely used drug ibuprofen (2-(4-isobutylphenyl)propanoic acid), which is a close analog of this compound, provides insight into large-scale synthetic applications.

Friedel-Crafts Reaction in the Synthesis of 2-(4-Alkylphenyl)propanoic Acids

The Friedel-Crafts acylation is a cornerstone of the industrial synthesis of many profens. scimplify.com The Boots-Hoechst-Celanese (BHC) process for ibuprofen is a classic example and is considered a landmark in green chemistry. sciencesnail.comresearchgate.net

The key steps are:

Acylation: Isobutylbenzene is treated with acetic anhydride in the presence of hydrogen fluoride (HF) as both catalyst and solvent. This Friedel-Crafts acylation produces 4'-isobutylacetophenone with high selectivity for the para isomer. sciencesnail.com

Hydrogenation: The resulting ketone is catalytically hydrogenated, typically using a palladium catalyst, to form an alcohol intermediate, 1-(4-isobutylphenyl)ethanol. sciencesnail.comresearchgate.net

Carbonylation: This alcohol is then subjected to a palladium-catalyzed carbonylation reaction (addition of carbon monoxide), which directly forms ibuprofen. researchgate.net

This process is highly atom-efficient, with most atoms from the reactants being incorporated into the final product. researchgate.net An alternative patented method involves a direct Friedel-Crafts reaction between an alkyl benzene and ethyl 2-chloropropionate using a Lewis acid like anhydrous aluminum chloride to form the ester intermediate directly.

Hydrolysis of Ester Intermediates in this compound Synthesis

In several synthetic routes, the propanoic acid moiety is first generated as an ester. The final step is the hydrolysis of this ester to yield the desired carboxylic acid. wikipedia.orgjk-sci.com This transformation can be achieved under either basic or acidic conditions. chemistrysteps.comucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): This is the most common method used for preparative purposes because it is an irreversible process. jk-sci.com The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), in an aqueous or alcoholic solution. wikipedia.org The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling an alkoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. chemistrysteps.com A final acidification step is required to protonate the carboxylate and isolate the final carboxylic acid product. jk-sci.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. wikipedia.org It is an equilibrium process, and to drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. ucalgary.ca After a series of proton transfer steps, an alcohol is eliminated, yielding the carboxylic acid and regenerating the acid catalyst. chemistrysteps.com

Table 2: Mechanisms of Ester Hydrolysis

Step Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
1 Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). Nucleophilic attack of hydroxide ion (⁻OH) on the carbonyl carbon.
2 Nucleophilic attack by water on the activated carbonyl carbon, forming a tetrahedral intermediate. Formation of a tetrahedral alkoxide intermediate.
3 Proton transfer steps to convert the alkoxy group (-OR) into a good leaving group (HOR). Collapse of the intermediate, eliminating the alkoxide ion (⁻OR) to form a carboxylic acid.
4 Elimination of the alcohol (HOR) to reform the carbonyl group. Rapid, irreversible acid-base reaction between the carboxylic acid and the alkoxide ion to form a carboxylate salt and an alcohol.
5 Deprotonation of the carbonyl oxygen to yield the final carboxylic acid and regenerate the acid catalyst. Acidic workup (addition of H₃O⁺) to protonate the carboxylate and yield the final carboxylic acid.

Optimization of Synthetic Processes

The industrial viability and environmental impact of producing this compound are critically dependent on the optimization of its synthetic pathways. Research efforts focus on enhancing reaction efficiency, minimizing waste, and ensuring the process is both economically and environmentally sustainable. This involves detailed studies of reaction conditions and the application of green chemistry principles.

The synthesis of arylpropionic acids, including this compound, is sensitive to a variety of reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing reaction time and energy consumption.

Solvents: The choice of solvent is critical as it affects reactant solubility, reaction rates, and the ease of product separation. Traditional syntheses often use solvents like chlorobenzene or acetic acid. researchgate.net However, modern approaches prioritize "green solvents" that are less hazardous and more environmentally friendly. nih.govlu.se The selection of a suitable solvent depends on its ability to dissolve reactants while facilitating the desired chemical transformation. researchgate.net For example, in some oxidation reactions, n-butyl acetate has been found to be effective due to its excellent solubility properties for related starting materials. researchgate.net The move away from hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) towards safer alternatives such as N-butyl-2-pyrrolidinone (NBP) or dihydrolevoglucosenone (Cyrene) is a key focus in greening pharmaceutical synthesis. lu.semdpi.com

Catalysts: Catalysts are fundamental to modern organic synthesis, as they can increase reaction rates and selectivity without being consumed in the process. solubilityofthings.comacs.org The synthesis of related compounds often employs transition metal catalysts. For example, cobalt salts like cobalt acetylacetonate have been used effectively in the oxidation of alkylbenzenes, a key type of transformation in the synthesis of precursors to this compound. researchgate.net The addition of a co-catalyst, such as Mn(acac)₂, can further enhance the reaction yield. researchgate.net The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is a significant area of research. mdpi.com These catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which aligns with green chemistry principles. researchgate.net

Table 1: Influence of Reaction Conditions on Aryl Carboxylic Acid Synthesis

ParameterEffect on SynthesisExamples of Optimization Strategies
Temperature Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products or decomposition. researchgate.net- Determining the optimal temperature range through kinetic studies.
  • Utilizing reaction calorimetry to ensure thermal safety. nih.gov
  • Solvents Impacts reactant solubility, reaction kinetics, and environmental footprint. researchgate.net- Screening of various solvents to find the best balance of solubility and reactivity.
  • Replacing hazardous traditional solvents with greener alternatives like Cyrene or NBP. lu.semdpi.com
  • Catalysts Increases reaction rate and directs the reaction towards the desired product, enhancing selectivity. acs.org- Screening different metal catalysts (e.g., Co, Mn, Pd) and ligands. researchgate.netmdpi.com
  • Developing reusable heterogeneous catalysts to simplify separation and reduce waste. researchgate.net
  • Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu A key metric within this framework is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org

    Atom Economy: The concept of atom economy, developed by Barry Trost, is a central principle of green chemistry. acs.org It is calculated as:

    Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

    A higher atom economy signifies a more efficient and less wasteful process. wikipedia.orgmonash.edu For instance, the traditional "brown" route to synthesizing ibuprofen, a close structural analogue of this compound, involves six steps and has a low atom economy of about 40%. monash.edu This process generates significant waste. In contrast, the greener BHC (Boots Hoechst Celanese) process has only three steps and achieves a much higher atom economy of around 77%, with the only byproduct being acetic acid, which can be recovered and reused. monash.edu This dramatic improvement highlights the power of applying atom economy principles to synthesis design.

    Green Chemistry Principles: The synthesis of this compound can be made more sustainable by adhering to the 12 Principles of Green Chemistry. solubilityofthings.comacs.org Key principles applicable to its synthesis include:

    Waste Prevention: It is preferable to prevent waste than to treat it after it has been created. acs.org This is the cornerstone of green chemistry.

    Catalysis: Using catalytic reagents is superior to stoichiometric reagents. acs.org The green ibuprofen synthesis, for example, uses a catalyst that is regenerated, unlike the stoichiometric aluminum trichloride used in the older route. monash.edu

    Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org

    Energy Efficiency: Energy requirements should be minimized. Conducting syntheses at ambient temperature and pressure is ideal. msu.edu

    By redesigning synthetic routes to maximize atom economy and incorporate catalytic, energy-efficient steps with safer solvents, the environmental footprint of this compound production can be significantly reduced.

    Table 2: Comparison of Ibuprofen Synthesis Routes - A Model for this compound

    FeatureTraditional "Brown" RouteGreen BHC Route
    Number of Steps 63
    Atom Economy ~40% monash.edu~77% monash.edu
    Reagents Stoichiometric amounts of reagents like aluminum trichloride. monash.eduCatalytic amounts of reagents; catalyst is regenerated. monash.edu
    Byproducts/Waste Large quantities of waste, including toxic inorganic salts. monash.eduAcetic acid, which can be recovered and utilized. monash.edu

    Derivatization Strategies for this compound and its Analogues

    Derivatization involves chemically modifying a compound to produce a new one with different properties. The carboxylic acid functional group of this compound is a prime site for such transformations, allowing for the synthesis of a wide range of analogues. These derivatives are often created to explore structure-activity relationships or to modify the compound's physical properties.

    Common derivatization strategies for carboxylic acids like this compound include:

    Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This is one of the most common derivatization methods.

    Amidation: The reaction of the carboxylic acid with an amine, often requiring an activating agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC), to form an amide. nih.gov

    Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

    Halogenation: The hydroxyl group of the carboxylic acid can be replaced with a halogen (e.g., chlorine) using reagents like thionyl chloride to form an acyl halide. This reactive intermediate can then be used to synthesize esters, amides, and other derivatives. mdpi.com

    Decarboxylation: Removal of the carboxyl group, although this is a more drastic transformation that changes the core structure of the molecule.

    Furthermore, derivatization is a key technique in analytical chemistry. For instance, attaching a fluorescent or UV-absorbing group can enhance the detectability of the molecule in techniques like high-performance liquid chromatography (HPLC). researchgate.net Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to derivatize carboxylic acids for analysis by gas chromatography-mass spectrometry (GC-MS), improving their volatility and chromatographic behavior. nih.gov These strategies are crucial for both the synthesis of new chemical entities and the analytical quantification of this compound and its analogues. nih.gov

    Stereochemistry and Chiral Resolution of P Butylhydratropic Acid

    Enantiomerism in 2-Arylpropionic Acids

    The 2-arylpropionic acids, often referred to as "profens," are a significant class of compounds that possess a chiral center. viamedica.pl This chirality arises from the presence of an asymmetric carbon atom at the second position of the propionic acid side chain, which is attached to an aryl group. viamedica.pl Consequently, these compounds exist as a pair of non-superimposable mirror images known as enantiomers. viamedica.pladvanceseng.com These are designated as the (R)- and (S)-enantiomers based on the spatial arrangement of the substituents around the chiral carbon. viamedica.pl

    While physically similar, these enantiomers often exhibit distinct pharmacological and pharmacokinetic profiles within a chiral biological environment. viamedica.plnih.gov For many 2-arylpropionic acids, the (S)-enantiomer is predominantly responsible for the desired therapeutic activity, whereas the (R)-enantiomer is often less active or inactive. viamedica.plnih.gov For instance, in vitro studies have shown that the (S)-isomer of ibuprofen (B1674241) possesses significantly higher activity compared to its (R)-counterpart. viamedica.pl Although many profens are administered as a racemic mixture (a 50:50 mixture of both enantiomers), the differential activity of the enantiomers has driven the development of methods to isolate the more active (S)-form. viamedica.plardena.com

    Table 1: General Properties of 2-Arylpropionic Acid Enantiomers

    Feature (S)-Enantiomer (R)-Enantiomer
    Chirality Levorotatory (-) or Dextrorotatory (+) Opposite rotation to the (S)-enantiomer
    Biological Activity Generally the more pharmacologically active isomer Generally less active or inactive, but can undergo inversion

    | Metabolism | Can be directly active | Often undergoes metabolic chiral inversion to the (S)-form |

    Methods for Enantiomeric Resolution of Chiral Hydratropic Acid Derivatives

    Enantiomeric resolution is the process of separating a racemic mixture into its individual, pure enantiomers. wikipedia.org For hydratropic acid derivatives like p-butylhydratropic acid, several techniques have been established to achieve this separation.

    One of the most established methods for resolving chiral acids is through the formation of diastereomeric salts. advanceseng.comwikipedia.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. advanceseng.comwikipedia.orgchemeurope.com The reaction produces a pair of diastereomeric salts.

    Unlike enantiomers, which have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers possess different physical characteristics, such as solubility. advanceseng.comrsc.org This difference in solubility allows for their separation through fractional crystallization. advanceseng.comwikipedia.org Once a diastereomeric salt is isolated, the chiral resolving agent is removed, typically by acidification, to yield the pure enantiomer of the acid. wikipedia.org Common chiral resolving agents for acidic compounds include chiral amines like (S)-(-)-α-methylbenzylamine. advanceseng.com

    The efficiency of this process can be optimized by carefully selecting the resolving agent and the crystallization solvent. advanceseng.comresearchgate.net

    Table 2: Steps in Chiral Resolution via Diastereomeric Salt Formation

    Step Description
    1. Reaction The racemic acid (R/S-acid) is reacted with a pure chiral resolving agent (e.g., S-base).
    2. Formation Two diastereomeric salts are formed: (R-acid, S-base) and (S-acid, S-base).
    3. Separation The diastereomeric salts are separated based on differences in solubility via fractional crystallization.
    4. Isolation The less soluble diastereomeric salt crystallizes out of the solution and is collected.

    | 5. Liberation | The pure enantiomer (e.g., S-acid) is recovered from the isolated salt by removing the chiral base. |

    Enzymatic resolution offers a highly selective alternative for separating enantiomers. This method utilizes the stereospecificity of enzymes, which can preferentially catalyze a reaction with one enantiomer over the other. ias.ac.in Lipases are commonly employed for the resolution of 2-arylpropionic acids. ias.ac.inmdpi.com

    The process typically involves either the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of a racemic ester derivative. ias.ac.innih.gov

    Enantioselective Esterification: In the presence of an alcohol and a suitable lipase (B570770), one enantiomer of the racemic acid is converted into its corresponding ester at a much faster rate than the other. The resulting mixture contains an ester of one enantiomer and the unreacted acid of the other, which can then be separated. ias.ac.in

    Enantioselective Hydrolysis: A racemic ester of the acid is exposed to a lipase in an aqueous medium. The enzyme selectively hydrolyzes one of the ester enantiomers back into the acid, leaving the other ester enantiomer unreacted. mdpi.comnih.gov

    These biocatalytic methods are valued for their high efficiency and selectivity under mild reaction conditions. nih.gov

    Enzymatic Inversion Mechanisms of R-Enantiomers to S-Enantiomers

    A key enzyme implicated in the chiral inversion of profens is alpha-methylacyl-CoA racemase (AMACR). wikipedia.orgnih.gov AMACR is a peroxisomal and mitochondrial enzyme that plays a role in the metabolism of branched-chain fatty acids and bile acid intermediates. wikipedia.orgnih.gov Its function is to catalyze the epimerization (inversion of configuration at a single chiral center) of various α-methylacyl-CoA esters. wikipedia.org

    The mechanism involves the removal of the proton at the α-carbon (the chiral center) of the (R)-profenoyl-CoA thioester to form a planar enolate intermediate, followed by a non-stereospecific reprotonation. wikipedia.org This reprotonation can occur from either side of the planar intermediate, resulting in the formation of both (R)- and (S)-profenoyl-CoA thioesters, establishing a near 1:1 equilibrium between the two. wikipedia.org

    The metabolic pathway for the chiral inversion of (R)- to (S)-2-arylpropionic acids is a multi-step process that involves the formation of a coenzyme A (CoA) thioester. nih.govnih.gov The proposed sequence is as follows:

    Activation to a CoA Thioester: The process is initiated by the stereospecific activation of the (R)-enantiomer to its corresponding thioester, (R)-profenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires cofactors such as ATP and coenzyme A. nih.gov This initial step is crucial as it is stereoselective; the (S)-enantiomer is generally not a substrate for this enzyme. nih.gov

    Racemization: The resulting (R)-profenoyl-CoA thioester then serves as a substrate for alpha-methylacyl-CoA racemase (AMACR). wikipedia.org AMACR catalyzes the inversion at the chiral center, leading to a racemic mixture of (R)- and (S)-profenoyl-CoA. wikipedia.org

    Hydrolysis: The (S)-profenoyl-CoA thioester is then preferentially hydrolyzed by a thioesterase back to the free (S)-acid, which is the pharmacologically active form. nih.gov The released (R)-profenoyl-CoA can re-enter the racemization step, allowing for a continuous conversion process. nih.gov

    This pathway explains the unidirectional nature of the inversion, as the (S)-enantiomer is not typically activated to its CoA ester and therefore cannot enter the racemization cycle. nih.gov

    Impact of Stereochemistry on Biological Activity and Research of this compound

    The stereochemistry of a chiral compound can significantly influence its biological activity. In the case of this compound, also known as 2-(4-butylphenyl)propanoic acid, the presence of a chiral center at the second carbon of the propanoic acid chain results in two enantiomers: (S)-p-Butylhydratropic Acid and (R)-p-Butylhydratropic Acid. While detailed, publicly available research specifically delineating the distinct biological activities of each enantiomer of this compound is limited, the principles of stereochemistry in pharmacology suggest that these enantiomers likely exhibit different potencies and effects.

    In the broader class of 2-arylpropionic acids, to which this compound belongs, it is a well-established phenomenon that the (S)-enantiomer is typically the more pharmacologically active form. This is famously observed in related compounds like ibuprofen, where the (S)-enantiomer is responsible for the majority of the anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that a similar relationship exists for the enantiomers of this compound, with the (S)-form being the more potent inhibitor of prostaglandin (B15479496) synthesis. However, without specific research data on this compound, this remains an extrapolation from analogous compounds.

    The differential activity between enantiomers stems from their three-dimensional spatial arrangement, which dictates how they interact with chiral biological targets such as enzymes and receptors. These biological macromolecules have specific binding sites that are themselves chiral, and thus one enantiomer may fit more effectively than the other, leading to a stronger biological response.

    Research into the stereoselective synthesis and chiral resolution of 2-arylpropionic acids is an active area of investigation. The goal of such research is to produce enantiomerically pure forms of these compounds to maximize therapeutic efficacy and potentially reduce side effects that may be associated with the less active or inactive enantiomer. Methods for chiral resolution often involve the formation of diastereomeric salts with a chiral resolving agent or enzymatic resolution techniques. While specific studies on the chiral resolution of this compound are not widely documented, the general methodologies applied to other profens would likely be applicable.

    The lack of extensive, specific research on the differential biological effects of this compound's enantiomers highlights a potential area for future investigation. Such studies would be crucial to fully characterize its pharmacological profile and to determine the therapeutic potential of the individual enantiomers.

    Interactive Data Table: General Properties of this compound

    PropertyValue
    Chemical FormulaC₁₃H₁₈O₂
    Molecular Weight206.28 g/mol
    Common Synonyms2-(4-butylphenyl)propanoic acid
    ChiralityExists as (S) and (R) enantiomers

    Reaction Mechanisms and Pathways of P Butylhydratropic Acid in Organic Chemistry

    Mechanistic Investigations of Carboxylic Acid Functional Group Reactions

    The carboxylic acid moiety is the primary site for many of the characteristic reactions of p-Butylhydratropic acid, such as esterification and amide formation. These transformations typically proceed via nucleophilic acyl substitution.

    One of the most fundamental reactions is Fischer esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orglibretexts.org The mechanism involves several equilibrium steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequently, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.comchemguide.co.uk The entire process is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

    Amide formation from this compound and an amine is generally more challenging to achieve directly due to the basicity of amines, which tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. khanacademy.orgmasterorganicchemistry.com To facilitate this reaction, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often employed. The mechanism with DCC involves the activation of the carboxylic acid. The carboxylate attacks the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a much better leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the dicyclohexylurea byproduct to furnish the amide. khanacademy.orgyoutube.com

    Table 1: Key Steps in Carboxylic Acid Reactions of this compound
    ReactionKey Mechanistic StepsIntermediate Species
    Fischer Esterification1. Protonation of carbonyl oxygen 2. Nucleophilic attack by alcohol 3. Proton transfer 4. Elimination of water 5. DeprotonationProtonated carboxylic acid, Tetrahedral intermediate
    Amide Formation (with DCC)1. Activation of carboxylic acid by DCC 2. Nucleophilic attack by amine 3. Tetrahedral intermediate formation 4. Elimination of dicyclohexylureaO-acylisourea intermediate

    Aromatic Ring Reactivity and Substitution Patterns

    The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The reactivity and the position of substitution are governed by the directing effects of the two substituents already present on the ring: the p-butyl group and the 2-(propionic acid) group. msu.edu

    The p-butyl group is an alkyl group, which is an activating group and an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density through an inductive effect and hyperconjugation, stabilizing the arenium ion intermediate formed during the substitution. pdx.edu Since the para position is already occupied by the hydratropic acid side chain, the butyl group directs incoming electrophiles to the positions ortho to it (positions 2 and 6).

    Conversely, the 2-(propionic acid) group, with its electron-withdrawing carbonyl moiety, is a deactivating group and a meta-director. lkouniv.ac.in It deactivates the ring by withdrawing electron density, making it less nucleophilic and thus less reactive towards electrophiles. pdx.edu This group directs incoming electrophiles to the positions meta to its point of attachment (positions 3 and 5).

    When both an activating and a deactivating group are present on the benzene ring, the activating group's directing effect generally dominates. msu.edu Therefore, for this compound, electrophilic substitution is expected to occur primarily at the positions ortho to the activating p-butyl group. The general mechanism for EAS involves two main steps: the attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton from the same carbon atom to restore aromaticity. masterorganicchemistry.comlibretexts.org

    Table 2: Directing Effects of Substituents on the Aromatic Ring of this compound
    SubstituentElectronic EffectDirecting Influence
    p-Butyl GroupActivating (Electron-donating)Ortho, Para
    2-(Propionic acid) GroupDeactivating (Electron-withdrawing)Meta

    Mechanisms of Chiral Inversion in 2-Arylpropionic Acid Systems

    This compound belongs to the class of 2-arylpropionic acids (profens), which are known to undergo in vivo chiral inversion. eurekaselect.combenthamdirect.com This metabolic process typically involves the unidirectional conversion of the inactive (R)-enantiomer to the active (S)-enantiomer. wikipedia.org The mechanism of this inversion is an enzyme-mediated process that occurs primarily in the liver. nih.gov

    The key steps in the chiral inversion of 2-arylpropionic acids are well-documented and involve the formation of a coenzyme A (CoA) thioester. wikipedia.orgnih.gov The process is initiated by the stereoselective activation of the (R)-enantiomer by an acyl-CoA synthetase, in a reaction that requires adenosine (B11128) triphosphate (ATP) and magnesium ions. wikipedia.orgnih.gov This results in the formation of (R)-p-butylhydratropoyl-CoA. The (S)-enantiomer is generally not a substrate for this enzyme, which accounts for the stereospecificity of the inversion. nih.gov

    Once the (R)-thioester is formed, it undergoes epimerization to the (S)-thioester, a reaction catalyzed by the enzyme 2-arylpropionyl-CoA epimerase. acs.org The final step is the hydrolysis of the (S)-p-butylhydratropoyl-CoA thioester to yield the active (S)-p-Butylhydratropic acid. This enzymatic pathway ensures that a significant portion of the administered racemic drug is converted into its more pharmacologically active form.

    Catalytic Hydrogenation in the Synthesis of Hydratropic Acid Derivatives

    Catalytic hydrogenation is a versatile method used in the synthesis of hydratropic acid and its derivatives. This process can be employed to reduce unsaturated precursors or to modify the aromatic ring. For instance, the asymmetric hydrogenation of α-phenylacrylic acids using chiral rhodium-phosphine catalysts can produce optically active hydratropic acid derivatives. york.ac.uknobelprize.org

    The mechanism of homogeneous catalytic hydrogenation, for example using Wilkinson's catalyst or similar rhodium complexes, involves the oxidative addition of hydrogen to the metal center, followed by the coordination of the unsaturated substrate to the metal. nobelprize.org A migratory insertion of the alkene into a metal-hydride bond then occurs, followed by reductive elimination of the saturated product, which regenerates the catalyst. nobelprize.org The use of chiral ligands, such as chiral diphosphines, on the metal center allows for the stereoselective transfer of hydrogen atoms to the prochiral substrate, leading to the formation of one enantiomer in excess. york.ac.uknobelprize.org This approach is highly valuable for the synthesis of enantiomerically pure 2-arylpropionic acids.

    Mechanistic Insights from Computational Studies

    Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms in organic chemistry. rsc.orgmdpi.com While specific computational studies on this compound are not extensively documented in the readily available literature, the principles can be applied to understand its reactivity.

    For the carboxylic acid reactions, computational models can be used to map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. diva-portal.org This allows for the calculation of activation energies, which can explain the kinetics of esterification and amide formation.

    In the context of aromatic substitution, computational methods can calculate the electron density distribution in the aromatic ring of this compound, quantitatively predicting the most likely sites for electrophilic attack. These calculations can confirm the directing effects of the substituents based on the stability of the corresponding arenium ion intermediates.

    Furthermore, computational studies can provide insights into the mechanism of chiral inversion by modeling the enzyme active site and the substrate binding. By calculating the energy barriers for the different steps in the enzymatic cycle, researchers can better understand the stereoselectivity of the acyl-CoA synthetase and the catalytic mechanism of the epimerase. diva-portal.org

    Advanced Analytical Methodologies in P Butylhydratropic Acid Research

    Spectroscopic Techniques for Structural Elucidation and Purity Assessment

    Spectroscopy is a powerful tool for probing the molecular structure of p-Butylhydratropic Acid. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals the connectivity of atoms and the presence of specific functional groups.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon skeleton and the environment of each hydrogen atom.

    ¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) and methyl groups of the ethyl and butyl substituents, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

    ¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of non-equivalent carbon atoms in the molecule, offering direct insight into its carbon framework. Each carbon atom in this compound, from the carboxylic acid carbonyl to the distinct carbons of the aromatic ring and the alkyl side chains, would produce a unique signal. The chemical shift values provide information about the hybridization and chemical environment of each carbon.

    Predicted NMR Data for this compound

    NMR Type Assignment Predicted Chemical Shift (δ, ppm) Notes
    ¹H NMR Carboxylic Acid (-COOH) 11.0 - 12.0 Broad singlet, position can vary with concentration and solvent.
    Aromatic (Ar-H) 6.5 - 8.0 Multiple signals (doublets or multiplets) due to substitution pattern.
    Methine (-CH-) 3.3 - 4.5 Quartet (split by -CH₃) and potentially other couplings.
    Methylene (-CH₂-) 1.2 - 1.6 Multiple signals corresponding to the ethyl and butyl groups.
    Methyl (-CH₃) 0.7 - 1.3 Multiple signals (triplets, doublets) for the various methyl groups.
    ¹³C NMR Carbonyl (-C=O) 165 - 190 Carboxylic acid carbonyl carbon.
    Aromatic (Ar-C) 125 - 170 Multiple signals for the substituted benzene (B151609) ring carbons.
    Methine (-CH-) 40 - 55 Carbon at the chiral center.
    Alkyl (-CH₂-, -CH₃) 10 - 50 Signals corresponding to the carbons of the ethyl and butyl groups.

    Note: The ¹⁵N nucleus is not present in this compound, therefore ¹⁵N NMR spectroscopy is not applicable.

    Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would prominently feature a very broad absorption band for the O-H stretch of the carboxylic acid group, overlapping with the C-H stretching bands. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is also a key diagnostic peak.

    UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within the molecule. This compound contains a benzene ring, which is a chromophore that absorbs UV radiation. The absorption is typically characterized by one or more maxima (λ_max), and its position can be influenced by the substituents on the ring. For phenyl-containing frameworks like this compound, absorption maxima are generally observed in the 200-290 nm range.

    Characteristic Spectroscopic Data for this compound

    Technique Vibration / Transition Expected Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) Intensity
    IR O-H stretch (Carboxylic Acid) 3300 - 2500 Strong, Very Broad
    IR C-H stretch (Aromatic) 3100 - 3000 Medium
    IR C-H stretch (Aliphatic) 3000 - 2850 Medium to Strong
    IR C=O stretch (Carboxylic Acid) 1720 - 1700 Strong, Sharp
    IR C=C stretch (Aromatic) 1600 - 1450 Medium to Weak
    UV-Vis π → π* (Benzene Ring) ~260 - 270 -

    Chromatographic Methods for Separation and Quantification

    Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for assessing purity and, most importantly, for separating its enantiomers.

    High-Performance Liquid Chromatography (HPLC) is the premier method for separating the enantiomers of chiral drugs like this compound. The direct separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts differently with the R- and S-enantiomers, leading to different retention times.

    Research has demonstrated the successful enantiomeric resolution of butibufen (B1668098) on a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) chiral stationary phase. This type of polysaccharide-based CSP is widely used for its excellent enantioseparation capabilities for a broad range of compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The elution order, which indicates which enantiomer interacts more strongly with the CSP, was determined to be the (-)-R-enantiomer before the (+)-S-enantiomer.

    Typical HPLC Conditions for Enantiomeric Separation of this compound

    Parameter Condition Reference
    Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate)
    Mobile Phase Hexane-isopropanol-trifluoroacetic acid (100:1.2:0.02, v/v/v)
    Flow Rate 1.0 mL/min
    Detection UV -
    Elution Order 1st: (-)-R-butibufen, 2nd: (+)-S-butibufen

    Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For non-volatile acidic drugs like this compound, derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., methyl ester) or amide. The enantiomers can then be separated as diastereomeric derivatives by reacting the acid with a chiral derivatizing agent, followed by analysis on a standard achiral GC column. Alternatively, direct enantioseparation can be achieved on a GC column coated with a chiral stationary phase. GC is valuable for purity assessment and quantifying the compound in various matrices.

    Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or performing a preliminary purity check. A sample is spotted on a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent (mobile phase) moves up the plate, separating the components based on their differential partitioning between the two phases. While not typically used for enantiomeric separation, TLC is a routine tool in a synthetic research setting.

    General Chromatographic Methods in this compound Research

    Technique Application Typical Stationary Phase Typical Mobile Phase/Carrier Gas Notes
    GC Purity analysis, Enantiomeric analysis (after derivatization) Capillary column (e.g., DB-1, DB-23) Nitrogen or Helium Requires derivatization to increase volatility.
    TLC Reaction monitoring, Preliminary purity assessment Silica gel Mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) Visualization is often done under UV light.

    Polarimetry for Optical Purity Determination

    Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical activity, is a characteristic feature of enantiomers. Each enantiomer of a chiral compound rotates the plane of polarized light by an equal amount but in opposite directions. The enantiomer that rotates light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates it to the left (counter-clockwise) is levorotatory (-).

    The specific rotation, [α], is a standardized physical constant for a chiral compound and is calculated from the observed rotation. A solution containing an equal amount of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.

    For this compound, polarimetry is used to determine the optical purity or enantiomeric excess (ee) of a sample. By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the proportion of each enantiomer in the mixture can be calculated. Studies have confirmed the existence of (+)-S-butibufen and (-)-R-butibufen, indicating their distinct optical activities.

    Principles of Polarimetry for this compound

    Parameter Description
    Property Measured Optical Rotation (α)
    (+)-S-Enantiomer Dextrorotatory (rotates plane-polarized light clockwise)
    (-)-R-Enantiomer Levorotatory (rotates plane-polarized light counter-clockwise)
    Specific Rotation [α] A characteristic physical property for each pure enantiomer (equal in magnitude, opposite in sign).
    Application Determination of optical purity and enantiomeric excess (ee).
    Racemic Mixture Shows no optical rotation (α = 0°).

    Mass Spectrometry in Compound Characterization

    Mass spectrometry is a pivotal analytical technique for the structural elucidation and characterization of this compound. This method provides detailed information about the compound's molecular weight and elemental composition, and offers insights into its structure through the analysis of fragmentation patterns. By employing various ionization techniques and mass analyzers, researchers can obtain a comprehensive understanding of the molecule's gas-phase ion chemistry.

    High-resolution mass spectrometry (HRMS) is instrumental in accurately determining the molecular formula of this compound. The precise mass measurement of the molecular ion allows for the calculation of its elemental composition, distinguishing it from other compounds with the same nominal mass.

    The fragmentation of this compound in the mass spectrometer, typically following electron ionization (EI), provides a characteristic fingerprint that is invaluable for its identification. The fragmentation patterns are predictable based on the structural features of the molecule, including the carboxylic acid group, the aromatic ring, and the butyl side chain.

    Upon ionization, the this compound molecule forms a molecular ion ([M]•+). The stability of this ion and its subsequent fragmentation pathways are influenced by the distribution of charge and the relative strengths of its chemical bonds. The aromatic ring tends to stabilize the molecular ion, often resulting in a prominent peak in the mass spectrum.

    Key fragmentation pathways for this compound include:

    Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the carboxyl radical (•COOH), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-45]+.

    Loss of a Water Molecule: Dehydration can occur, leading to the loss of a water molecule (H2O) and the formation of an [M-18]+ ion.

    Cleavage of the Butyl Group: Fragmentation can occur along the butyl chain. A significant fragmentation is the benzylic cleavage, which is favorable due to the formation of a stable benzylic cation. This can result in the loss of a propyl radical (•C3H7) to form a prominent ion.

    McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

    The analysis of these fragmentation patterns allows for the confident identification of this compound. The following tables detail the expected prominent ions in the mass spectrum of this compound.

    Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

    m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
    206[C13H18O2]•+-
    161[C12H17]+•COOH
    147[C11H15]+•CH(CH3)COOH
    133[C10H13]+•C3H7, •H
    119[C9H11]+•C4H9
    91[C7H7]+Tropyllium ion

    Table 2: Description of Major Fragmentation Pathways

    Fragmentation PathwayDescriptionResulting Ion (m/z)
    Molecular Ion Formation Ionization of the this compound molecule by electron impact.206
    Loss of Carboxyl Radical Cleavage of the C-C bond between the alpha-carbon and the carbonyl carbon.161
    Benzylic Cleavage Fission of the bond between the first and second carbon of the butyl group, leading to a stable benzylic cation.147
    Side Chain Fragmentation Further fragmentation of the butyl side chain.133, 119
    Formation of Tropyllium Ion Rearrangement and fragmentation of the aromatic ring and side chain.91

    The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound in complex matrices. This approach allows for the separation of the compound from other components in a sample prior to its introduction into the mass spectrometer, thereby enhancing the sensitivity and selectivity of the analysis. In LC-MS, soft ionization techniques such as electrospray ionization (ESI) are commonly employed. In negative ion mode ESI, this compound is readily deprotonated to form the [M-H]− ion, which can be accurately measured.

    Biological and Biochemical Research Aspects of P Butylhydratropic Acid

    Mechanisms of Cyclooxygenase (COX) Enzyme Inhibition

    The primary mechanism of action for p-Butylhydratropic Acid, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govyoutube.comyoutube.com The anti-inflammatory, analgesic, and antipyretic effects of the compound are attributed to this inhibition. nih.govnih.gov

    The cyclooxygenase enzyme exists in at least two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and regulating renal blood flow. youtube.comyoutube.com In contrast, the COX-2 isoform is typically induced at sites of inflammation and is the primary contributor to the production of prostaglandins that mediate inflammation and pain. youtube.com

    This compound is understood to inhibit these enzymes. However, specific quantitative data detailing its differential inhibitory potency (IC50 values) against COX-1 and COX-2 are not available in the cited literature. Its pharmacological activity has been reported to be equivalent to that of ibuprofen (B1674241), which is known to be a non-selective inhibitor of both COX-1 and COX-2. nih.govdiva-portal.org

    Table 1: Differential COX Inhibition of this compound This table is interactive. Click on the headers to sort.

    Compound NameCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
    This compoundData not available in cited sourcesData not available in cited sourcesData not available in cited sources

    The inhibition of COX enzymes by this compound directly interrupts the prostaglandin (B15479496) biosynthesis pathway. This pathway begins when cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane phospholipids. youtube.com The COX enzymes then catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin G2 (PGG2), which is subsequently reduced to Prostaglandin H2 (PGH2). youtube.com PGH2 serves as a precursor for the synthesis of various other prostaglandins (like PGE2 and PGD2), prostacyclin, and thromboxane (B8750289) A2. youtube.comyoutube.com

    By blocking the active site of both COX-1 and COX-2, this compound prevents the initial conversion of arachidonic acid, thereby reducing the production of all subsequent pro-inflammatory and homeostatic prostaglandins. nih.govyoutube.com This reduction in prostaglandin levels at the site of inflammation is the core mechanism behind the compound's therapeutic effects. youtube.com

    In Vitro and In Vivo Interaction Studies

    Many NSAIDs are known to bind extensively to plasma proteins, particularly serum albumin. This binding is a critical factor as only the unbound or "free" fraction of a drug is pharmacologically active and available to exert its effects at the target site. nih.gov High protein binding can influence a drug's distribution, metabolism, and excretion rate. While specific studies quantifying the protein binding of this compound were not identified in the available research, compounds of this class typically exhibit high affinity for plasma proteins.

    Table 2: Protein Binding Parameters for this compound This table is interactive. Click on the headers to sort.

    ParameterValue
    Percent Bound to Plasma ProteinData not available in cited sources
    Primary Binding ProteinData not available in cited sources

    Specific studies detailing the metabolic pathways and biotransformation of this compound are not extensively documented in the cited literature. However, based on the metabolism of structurally similar phenylpropionic acid derivatives like ibuprofen, a general metabolic pathway can be predicted.

    The biotransformation of such compounds typically occurs in two main phases.

    Phase I Metabolism: This phase involves the introduction or unmasking of functional groups. For a compound like this compound, this would likely involve oxidation reactions, such as hydroxylation of the butyl side chain. These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver.

    Phase II Metabolism: Following Phase I, the modified compound or the parent drug itself undergoes conjugation reactions. For NSAIDs containing a carboxylic acid group, the most common Phase II reaction is glucuronidation. This process involves the attachment of a glucuronic acid molecule to the drug, forming a more water-soluble glucuronide conjugate that can be readily excreted from the body, typically via the urine.

    Research on Potential Biological Activities

    Beyond its fundamental mechanism of COX inhibition, research has identified several biological activities of this compound. Standard pharmacological assessments have demonstrated that it possesses anti-inflammatory, analgesic, and antipyretic properties. nih.gov Its potency as an anti-inflammatory agent was found to be equivalent to that of ibuprofen and phenylbutazone. nih.gov

    Anti-inflammatory Research

    This compound, also known as Butibufen (B1668098), is classified as a non-steroidal anti-inflammatory drug (NSAID). nih.govpatsnap.com Its anti-inflammatory properties have been evaluated in standard pharmacological tests, which demonstrated its activity to be on par with that of ibuprofen and phenylbutazone. nih.gov The primary mechanism underlying its anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes. patsnap.compatsnap.com

    The COX enzymes, specifically COX-1 and COX-2, are essential for the synthesis of prostaglandins from their precursor, arachidonic acid. nih.gov Prostaglandins are lipid compounds that act as key mediators in the inflammatory cascade, contributing to the vasodilation and increased vascular permeability that lead to swelling and redness at the site of inflammation. patsnap.com By blocking the action of COX enzymes, this compound effectively curtails the production of these pro-inflammatory prostaglandins. nih.govpatsnap.com This reduction in prostaglandin synthesis is the principal way this compound exerts its anti-inflammatory effects. nih.gov

    Table 1: Mechanism of Anti-inflammatory Action

    Step Component Action Result
    1 This compound Inhibits Cyclooxygenase (COX) enzymes Prevents conversion of Arachidonic Acid
    2 Arachidonic Acid Precursor molecule Synthesis into Prostaglandins is blocked

    Analgesic Research

    The analgesic, or pain-relieving, properties of this compound are intrinsically linked to its anti-inflammatory mechanism of action. nih.gov Research has shown its potency as an analgesic agent is within the range of ibuprofen. nih.gov The inhibition of prostaglandin synthesis not only reduces inflammation but also directly impacts the perception of pain. nih.govyoutube.com

    Prostaglandins play a crucial role in sensitizing the peripheral nerve endings (nociceptors) to various chemical and mechanical stimuli that cause pain. youtube.com When tissue damage occurs, prostaglandins are produced and lower the activation threshold of these nerve endings, making them more likely to transmit pain signals to the central nervous system. By inhibiting COX enzymes and thereby decreasing the production of prostaglandins, this compound helps to prevent this sensitization. patsnap.com This action effectively raises the pain threshold, resulting in an analgesic effect and providing relief from mild to moderate pain. youtube.com

    Table 2: Mechanism of Analgesic Action

    Component Role in Pain Pathway Effect of this compound Outcome
    Prostaglandins Sensitize peripheral nerve endings to pain stimuli Production is inhibited Reduced nerve ending sensitization

    Role as an Impurity in Pharmaceutical Synthesis and Quality Control

    In the context of pharmaceutical manufacturing, an impurity is defined as any component present in a drug substance or final drug product that is not the desired chemical entity or an excipient. The control of such impurities is a critical aspect of ensuring the safety and efficacy of medications.

    This compound is recognized as a process-related impurity in the synthesis of Ibuprofen, a widely used NSAID. daicelpharmastandards.compharmaffiliates.com The chemical structures of Ibuprofen and this compound are highly similar, differing only by a single methylene (B1212753) group in the side chain attached to the phenyl ring. Ibuprofen is chemically known as 2-(4-isobutylphenyl)propanoic acid, whereas this compound is 2-(4-isobutylphenyl)butanoic acid.

    This structural similarity means that this compound can arise as a by-product during the synthesis of Ibuprofen. Its formation can occur if the starting materials or intermediates used in the manufacturing process are not perfectly controlled or contain related precursor impurities. For instance, the use of a butyric acid derivative instead of a propionic acid derivative at a key synthesis step could lead to the formation of this compound instead of, or in addition to, Ibuprofen.

    Due to its potential presence, regulatory and quality control protocols for Ibuprofen manufacturing mandate the monitoring and quantification of related substances, including this compound. Pharmacopoeias establish specific limits for such impurities to ensure that the final active pharmaceutical ingredient (API) meets stringent purity and safety standards. researchgate.net Analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated for the specific purpose of separating and quantifying Ibuprofen from its potential impurities. researchgate.net

    Table 3: Structural Comparison of Ibuprofen and this compound

    Compound IUPAC Name Chemical Formula Key Structural Difference Role
    Ibuprofen 2-(4-isobutylphenyl)propanoic acid C₁₃H₁₈O₂ Propanoic acid side chain (-CH(CH₃)COOH) Active Pharmaceutical Ingredient

    Computational Chemistry and Molecular Modeling of P Butylhydratropic Acid

    Density Functional Theory (DFT) Applications

    Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry and materials science to predict molecular properties with high accuracy. For p-Butylhydratropic Acid, DFT enables a detailed understanding of its intrinsic chemical nature.

    The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms. The primary sources of conformational flexibility in this molecule are the rotations around the single bonds connecting the propionic acid side chain to the butyl-substituted phenyl ring.

    Geometry optimization is performed using DFT, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), to find the lowest energy (most stable) conformers. mdpi.comwestmont.edu For this compound, key dihedral angles, such as the one defining the orientation of the carboxyl group relative to the phenyl ring, are systematically varied to map the potential energy surface. Studies on similar molecules show that the most stable conformers are those that minimize steric hindrance while allowing for potential intramolecular interactions. westmont.edu The optimization process yields precise data on bond lengths, bond angles, and dihedral angles for the most stable structure. nih.gov

    Table 1: Representative Optimized Geometrical Parameters for this compound (Predicted) This table presents typical values expected from a DFT B3LYP/6-311++G(d,p) calculation for the key structural parameters of this compound, based on data for analogous compounds.

    Parameter Description Predicted Value
    Bond Lengths
    C=O Carbonyl double bond in the carboxyl group ~1.21 Å
    C-O Carbonyl single bond in the carboxyl group ~1.36 Å
    O-H Hydroxyl bond in the carboxyl group ~0.97 Å
    Cα-C(aryl) Bond connecting chiral carbon to the phenyl ring ~1.52 Å
    Bond Angles
    O=C-O Angle within the carboxyl group ~123°
    C-O-H Angle within the carboxyl group ~106°
    Dihedral Angles

    DFT calculations are highly effective at predicting spectroscopic properties, which can be used to confirm the structure and electronic nature of a molecule. nih.govnih.gov

    Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key predicted peaks would include the characteristic C=O stretch of the carboxylic acid group (typically around 1700-1750 cm⁻¹), the broad O-H stretch (around 2500-3300 cm⁻¹), and C-H stretches of the aromatic ring and alkyl chain. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions help in assigning the signals in experimental spectra to specific atoms in the molecule, confirming its connectivity and electronic environment.

    UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. nih.gov For this compound, these transitions would primarily be π→π* transitions associated with the substituted benzene (B151609) ring.

    Table 2: Predicted Key Vibrational Frequencies for this compound This table shows representative vibrational frequencies calculated using DFT, which are crucial for interpreting experimental IR spectra.

    Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
    O-H Stretch Carboxylic Acid 2500 - 3300
    C-H Stretch (Aromatic) Phenyl Ring 3000 - 3100
    C-H Stretch (Aliphatic) Butyl & Methyl Groups 2850 - 2960
    C=O Stretch Carboxylic Acid 1700 - 1750

    Conceptual DFT provides a framework for quantifying the reactivity and stability of a molecule using various descriptors derived from its electronic structure. mdpi.com

    Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

    Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For this compound, the MEP would show a high negative potential around the carbonyl oxygen atoms, indicating these are primary sites for electrophilic attack or hydrogen bonding.

    Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) can be calculated to provide a quantitative assessment of the molecule's reactivity. mdpi.comnih.gov

    Table 3: Conceptual DFT Reactivity Descriptors This table defines key descriptors used to assess the chemical reactivity and stability of a molecule.

    Descriptor Formula Interpretation
    HOMO-LUMO Gap (ΔE) E(LUMO) - E(HOMO) Indicates chemical stability and reactivity.
    Chemical Hardness (η) (E(LUMO) - E(HOMO)) / 2 Measures resistance to change in electron distribution.
    Electronegativity (χ) -(E(HOMO) + E(LUMO)) / 2 Measures the ability to attract electrons.

    DFT is instrumental in exploring the pathways of chemical reactions by locating and characterizing transition states—the high-energy structures that connect reactants and products. wikipedia.orgresearchgate.net For this compound, this could involve modeling its synthesis, degradation, or metabolic reactions. By calculating the energy barrier (activation energy) associated with a transition state, DFT can predict the feasibility and rate of a reaction. diva-portal.org This approach provides a detailed, step-by-step view of bond-breaking and bond-forming processes that are difficult to observe experimentally. youtube.com

    Molecular Docking and Dynamics Simulations

    While DFT focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with other molecules, particularly biological macromolecules like proteins.

    This compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), is expected to exert its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes. Molecular docking and dynamics simulations are essential for understanding this interaction. nih.gov

    Molecular Docking: This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a protein target (e.g., COX-1 or COX-2). mdpi.com The process involves placing the ligand in the protein's active site and scoring the different poses based on binding affinity or energy. nih.gov For NSAIDs binding to COX enzymes, key interactions typically include a hydrogen bond between the ligand's carboxylate group and a critical arginine residue (e.g., Arg120 in COX-1) in the active site. nih.gov The butylphenyl group would likely occupy a hydrophobic channel within the enzyme. nih.gov

    Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability and behavior of the ligand-protein complex over time. chemmethod.commdpi.com An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the complex and the persistence of key interactions (like hydrogen bonds) identified during docking. nih.gov The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. chemmethod.com

    Simulations can also model the interaction of this compound with plasma proteins, such as human serum albumin (HSA), which is crucial for understanding its distribution and transport in the bloodstream. chemmethod.com

    Table 4: Typical Ligand-Protein Interactions for a Profen in the COX-2 Active Site This table summarizes the key amino acid residues and interaction types that would be expected for the binding of this compound to the COX-2 enzyme, based on studies with analogous NSAIDs.

    Interacting Residue (Typical) Interaction Type Role in Binding
    Arg120 Hydrogen Bond, Ionic Interaction Anchors the carboxylate group of the drug.
    Tyr355 Hydrogen Bond Stabilizes the carboxylate group.
    Val523, Ala527, Leu352 Hydrophobic Interactions Interacts with the phenyl ring and alkyl groups.

    Prediction of Binding Affinities and Molecular Recognition

    Molecular recognition is the foundation of a drug's mechanism of action, involving its specific binding to a biological target. For this compound, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting and analyzing the binding affinities and recognition patterns of this compound with its targets.

    Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique allows researchers to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, a computational study analyzing the binding of various NSAIDs to COX isoforms revealed specific interaction energies. nih.govresearchgate.net In a similar manner, docking this compound into the active sites of COX-1 and COX-2 would elucidate its binding mode. The carboxylic acid group is expected to form crucial hydrogen bonds with key residues like Arginine and Tyrosine in the active site, a common feature for many NSAIDs. The butylphenyl group would likely occupy a hydrophobic pocket within the enzyme.

    A computational method for predicting the binding modes of COX inhibitors calculated the interaction energies for ibuprofen (B1674241), a structurally related profen, with both COX-1 and COX-2. nih.gov The study reported interaction energy (Eint) values of -96.57 kcal/mol for COX-1 and -95.66 kcal/mol for COX-2, indicating a slight selectivity towards COX-1. nih.gov Similar calculations for this compound would involve placing the molecule into the crystal structures of the enzymes and calculating the energetic values to predict its affinity and potential isoform selectivity.

    The binding affinity data generated from such computational studies can be summarized as follows:

    CompoundTarget EnzymePredicted Interaction Energy (kcal/mol)Key Interacting Residues (Predicted)
    This compoundCOX-1Modeled based on similar profensArg120, Tyr355
    This compoundCOX-2Modeled based on similar profensArg513, Tyr385
    IbuprofenCOX-1-96.57Arg120, Tyr355
    IbuprofenCOX-2-95.66Arg513, Tyr385

    Note: Data for this compound is hypothetical, based on established methods for related compounds like Ibuprofen. nih.gov

    Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-COX complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules, offering a more realistic and detailed picture of the molecular recognition process.

    Quantitative Structure-Activity Relationship (QSAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a class of compounds like the profens, QSAR models can predict the anti-inflammatory potency of new derivatives based on specific molecular features, known as descriptors.

    A QSAR study for this compound and its analogues would follow a standard workflow:

    Data Set Selection: A series of hydratropic acid derivatives with experimentally determined anti-inflammatory activities (e.g., IC₅₀ values for COX inhibition) would be compiled.

    Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as:

    1D: Molecular weight, atom counts.

    2D: Topological indices, connectivity indices.

    3D: Molecular shape, volume, surface area, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

    Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

    Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

    For profens, key descriptors often relate to lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). researchgate.net The α-methyl group on the propionic acid side chain is known to be crucial for activity. researchgate.net A QSAR model for this compound would quantify the importance of the p-butyl substituent on the phenyl ring in contributing to COX inhibitory activity, likely through enhanced hydrophobic interactions within the enzyme's active site.

    A hypothetical QSAR model for a series of profens might look like this:

    pIC₅₀ = β₀ + β₁(logP) + β₂(α) + β₃(LUMO)

    ParameterDescriptionExpected Contribution for Profens
    pIC₅₀The negative logarithm of the half-maximal inhibitory concentrationDependent Variable
    logPOctanol-water partition coefficient (Lipophilicity)Positive (enhanced binding in hydrophobic pocket)
    αPolarizability (related to molecular size and dispersion forces)Positive (stronger van der Waals interactions)
    LUMOEnergy of the Lowest Unoccupied Molecular OrbitalNegative (relates to accepting electrons)
    β₀, β₁, β₂, β₃Regression coefficients determined by the modelN/A

    This model could then be used to predict the anti-inflammatory activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

    Prediction of Stereoselectivity in Chemical Reactions

    This compound is a chiral molecule, existing as two enantiomers, (S)- and (R)-p-Butylhydratropic Acid. It is well-established for profens that the (S)-enantiomer is significantly more pharmacologically active, primarily responsible for COX inhibition. researchgate.net Therefore, the stereoselective synthesis of the (S)-enantiomer is highly desirable. Computational chemistry offers powerful methods to predict and understand the stereoselectivity of chemical reactions.

    One common approach involves using Density Functional Theory (DFT) to model the transition states (TS) of the reaction pathways leading to the (R)- and (S)-products. chemrxiv.org The enantiomeric excess (e.e.) of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the two competing diastereomeric transition states. By calculating these energies, computational chemists can predict which enantiomer will be formed preferentially.

    For example, in an asymmetric hydrogenation or resolution reaction to produce (S)-p-Butylhydratropic Acid, DFT calculations could model the interaction of the substrate with a chiral catalyst. The calculations would identify the transition state structures for the formation of both enantiomers. The structure with the lower calculated energy corresponds to the major product. nih.gov

    Machine learning models are also emerging as a powerful tool for predicting stereoselectivity. nih.govnih.gov These models are trained on datasets of reactions with known enantiomeric ratios and molecular features of the reactants, catalysts, and solvents. nih.gov Such a model could be used to predict the outcome of a reaction to synthesize chiral this compound under various conditions, accelerating the discovery of optimal synthetic routes.

    Computational methods like molecular docking can also be applied to enzyme-catalyzed reactions. For instance, in the kinetic resolution of racemic 2-arylpropionic esters using an esterase, docking can be used to model how the (R)- and (S)-esters fit into the enzyme's active site. nih.gov The enantiomer that forms a more stable complex (lower docking energy) is predicted to be the one that reacts faster, allowing for its separation. This approach has been used to guide the protein engineering of esterases to enhance their selectivity for producing the desired (S)-arylpropionic acids. nih.gov

    Computational MethodApplication to this compound SynthesisPredicted Outcome
    Density Functional Theory (DFT)Calculation of transition state energies for asymmetric catalysisDifference in activation energy (ΔΔG‡) predicting the enantiomeric ratio. nih.gov
    Machine LearningPrediction of enantioselectivity based on reaction featuresEnantiomeric excess (e.e.) under different catalytic conditions.
    Molecular DockingModeling substrate binding to a chiral biocatalyst (e.g., esterase)Preferred binding of one enantiomer, predicting the product of kinetic resolution.

    These computational strategies provide invaluable guidance for synthetic chemists, reducing the need for extensive trial-and-error experimentation and facilitating the efficient production of the therapeutically important (S)-enantiomer of this compound.

    Structure Activity Relationship Sar Studies of P Butylhydratropic Acid and Analogues

    Influence of Aromatic Substituents on Biological Activity

    The nature and position of substituents on the aromatic ring of 2-arylpropionic acids play a pivotal role in their anti-inflammatory activity, primarily through their interaction with cyclooxygenase (COX) enzymes. For p-Butylhydratropic Acid, the key substituent is the n-butyl group located at the para-position of the phenyl ring.

    The position of the substituent is also crucial. The para-position is generally favored for large, hydrophobic groups in the profen class, as it allows the substituent to fit into a specific hydrophobic pocket within the COX enzyme active site without causing steric hindrance that would prevent proper binding of the carboxylic acid moiety.

    Table 1: General Influence of Aromatic Ring Substituents on 2-Arylpropionic Acid Activity

    Substituent Feature General Effect on COX Inhibition Rationale
    Position para > meta > ortho The para-position allows optimal fitting of larger substituents into the hydrophobic pocket of the COX active site.
    Size (at para-position) A moderately sized lipophilic group (e.g., isobutyl, n-butyl) is often optimal. The substituent must be large enough to form significant hydrophobic interactions but not so large as to cause steric clash.

    | Electronic Nature | Electron-withdrawing groups can enhance potency in some series. nih.gov | Can influence the electronic properties of the aromatic ring and its interactions within the active site. |

    Role of the Propanoic Acid Moiety in Receptor Interactions

    The propanoic acid side chain, –CH(CH₃)COOH, is a hallmark of the profen class of NSAIDs and is indispensable for their biological activity. Both the carboxylic acid group and the α-methyl group have distinct and critical roles in the interaction with the COX enzyme.

    The carboxylic acid group is the primary binding motif. In its anionic carboxylate form, it engages in a crucial ionic interaction, forming a salt bridge with the positively charged guanidinium (B1211019) group of a conserved arginine residue (Arg-120) at the entrance of the COX active site. Additionally, this carboxylate group typically forms a hydrogen bond with another key residue, Tyrosine-355 (Tyr-355). These interactions anchor the inhibitor to the enzyme, allowing the rest of the molecule to orient correctly within the active site channel to block substrate access. Studies have shown that modifying or removing this acidic group, for instance through esterification, significantly diminishes or abolishes inhibitory activity.

    The α-methyl group (the methyl on the carbon adjacent to the carboxylate) is also vital for high potency. Compared to the corresponding arylacetic acids (which lack this methyl group), the 2-arylpropionic acids are generally more potent anti-inflammatory agents. This methyl group provides a critical steric element that forces a specific conformation of the molecule within the active site. It enhances the hydrophobic interaction with the enzyme and correctly orients the aromatic ring for optimal placement within the hydrophobic channel.

    Stereochemical Requirements for Enhanced Biological Activity

    This compound possesses a chiral center at the α-carbon of the propanoic acid moiety, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-p-Butylhydratropic Acid and (R)-p-Butylhydratropic Acid. The biological activity, specifically COX inhibition, resides almost exclusively in the (S)-enantiomer.

    Research has demonstrated a high degree of stereoselectivity in the action of this compound. The (+)-(S)-enantiomer is the active inhibitor of the cyclooxygenase pathway, responsible for inhibiting the generation of thromboxane (B8750289) B2 (TXB2) and prostaglandin (B15479496) E2 (PGE2). In contrast, the (-)-(R)-enantiomer is essentially devoid of COX inhibitory activity. This stereoselectivity is a common feature among the 2-arylpropionic acid NSAIDs, where the (S)-configuration is consistently the more potent eutomer for COX inhibition. This is because the specific three-dimensional arrangement of the (S)-enantiomer allows for the precise positioning of the carboxylate group to interact with Arg-120 and Tyr-355, and the aryl group to fit into the hydrophobic channel of the COX active site. The (R)-enantiomer cannot achieve this optimal binding orientation.

    Table 2: Stereoselectivity of this compound Enantiomers

    Enantiomer COX Inhibition Activity (IC₅₀) Potency
    (+)-(S)-p-Butylhydratropic Acid ~1.5 µM Active
    (-)-(R)-p-Butylhydratropic Acid Not active Inactive

    Data from studies on cyclooxygenase pathway inhibition in rat peritoneal leukocytes.

    Comparative SAR with Other 2-Arylpropionic Acid NSAIDs

    This compound shares its core 2-arylpropionic acid structure with many widely used NSAIDs, such as Ibuprofen (B1674241) and Naproxen (B1676952). The fundamental SAR principles—importance of the acidic moiety, the α-methyl group, and the (S)-stereochemistry—are conserved across this class. The primary differences in their biological profiles arise from the different substituents on the aromatic ring.

    The p-isobutyl group of Ibuprofen and the p-n-butyl group of this compound are structurally similar, leading to comparable pharmacological profiles. However, subtle differences in their shape and lipophilicity can affect the affinity for the COX active site. Studies directly comparing the enantiomers have found that (+)-(S)-Butibufen is approximately five times less potent as a cyclooxygenase inhibitor than (+)-(S)-Ibuprofen.

    When compared to a broader range of NSAIDs, the COX inhibition profile varies. Data from ex vivo whole-blood assays provide a standardized way to compare the relative inhibition of COX-1 and COX-2. While this specific study did not include butibufen (B1668098), it illustrates how variations in the aryl substituent lead to differences in potency and selectivity across the profen class and other NSAIDs. For example, at therapeutic doses, naproxen and ibuprofen are potent inhibitors of both COX-1 and COX-2.

    Table 3: Comparative COX Inhibition of Selected NSAIDs at Therapeutic Doses

    Drug Mean COX-1 Inhibition (%) Mean COX-2 Inhibition (%)
    Ibuprofen 89% 71.4%
    Naproxen 95% 71.5%
    Diclofenac 50% 93.9%
    Meloxicam 53% 77.5%

    Data from ex vivo whole-blood assays in healthy volunteers.

    This comparison highlights that while the core structure dictates the mechanism of action for 2-arylpropionic acids, the specific aromatic substituent is a key determinant of the drug's ultimate potency and COX isoform selectivity.

    Table of Mentioned Compounds

    Compound Name
    This compound (Butibufen)
    (S)-p-Butylhydratropic Acid
    (R)-p-Butylhydratropic Acid
    Ibuprofen
    (S)-Ibuprofen
    Naproxen
    Diclofenac

    Q & A

    Basic Research Questions

    Q. What are the key spectroscopic techniques for characterizing p-Butylhydratropic Acid, and how can researchers ensure accurate interpretation of spectral data?

    • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features like the butyl side chain and propanoic acid moiety. Infrared (IR) spectroscopy can validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. Cross-validate results with computational simulations (e.g., density functional theory for NMR chemical shifts) and compare with published spectra of structurally similar compounds . For reproducibility, document solvent systems, instrument calibration protocols, and temperature conditions .

    Q. How should researchers design a synthetic route for p-Butylhydratropic Acid, and what purity validation steps are critical?

    • Methodology : Start with Friedel-Crafts alkylation or coupling reactions to introduce the p-butyl group. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify via recrystallization (e.g., using ethanol/water) or column chromatography. Validate purity using HPLC (≥95% purity threshold) with UV detection at 254 nm. Include melting point analysis and elemental composition verification (CHNS analysis) .

    Q. What are the best practices for determining the solubility profile of p-Butylhydratropic Acid in various solvents?

    • Methodology : Perform a shake-flask method: dissolve the compound incrementally in solvents (polar, non-polar, protic, aprotic) at 25°C. Use UV-Vis spectrophotometry to quantify saturation points. Validate results with triplicate measurements and statistical analysis (e.g., standard deviation ≤5%). Report solvent dielectric constants and hydrogen-bonding parameters to contextualize solubility trends .

    Advanced Research Questions

    Q. How can researchers resolve contradictory data on the stability of p-Butylhydratropic Acid under oxidative or hydrolytic conditions?

    • Methodology : Conduct forced degradation studies: expose the compound to 3% H₂O₂ (oxidative), 0.1M HCl/NaOH (hydrolytic), and UV light (photolytic) at 40°C. Monitor degradation via HPLC-MS to identify by-products (e.g., decarboxylation or side-chain cleavage). Use kinetic modeling (Arrhenius plots) to extrapolate shelf-life under standard storage conditions. Compare findings with literature using systematic review frameworks (e.g., PRISMA guidelines) to identify methodological discrepancies .

    Q. What strategies are effective for validating analytical methods quantifying p-Butylhydratropic Acid in complex matrices (e.g., biological samples)?

    • Methodology : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope-labeled internal standards (e.g., deuterated analogs). Validate per ICH guidelines:

    • Linearity : 5-point calibration curve (R² ≥0.99).
    • Accuracy/Precision : Spike recovery (85–115%) with ≤15% RSD.
    • Matrix effects : Assess ion suppression/enhancement via post-column infusion .

    Q. How can computational modeling predict the acid-base behavior of p-Butylhydratropic Acid in non-aqueous solvents, and how does this align with experimental pKa values?

    • Methodology : Use quantum mechanical calculations (e.g., COSMO-RS) to predict solvation effects on pKa. Experimentally determine pKa via potentiometric titration in acetonitrile/water mixtures. Compare computational and experimental data using Bland-Altman plots to identify systematic biases. Address contradictions by refining solvation parameters or validating electrode calibration .

    Q. What experimental designs are optimal for studying the stereochemical effects of p-Butylhydratropic Acid derivatives on biological activity?

    • Methodology : Synthesize enantiomers via chiral catalysts or resolution techniques. Characterize absolute configuration using X-ray crystallography or electronic circular dichroism (ECD). Test bioactivity in cell-based assays (e.g., IC₅₀ for enzyme inhibition) with dose-response curves. Apply multivariate statistical analysis (e.g., PCA) to correlate stereochemistry with efficacy .

    Data Analysis & Reproducibility

    Q. How should researchers address variability in reaction yields during scale-up synthesis of p-Butylhydratropic Acid?

    • Methodology : Conduct a Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to identify critical factors. Validate robustness via 3-batch reproducibility studies. Document deviations in supplementary materials with raw data repositories (e.g., Zenodo) .

    Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across independent studies?

    • Methodology : Perform meta-analysis using random-effects models to account for inter-study heterogeneity. Assess publication bias via funnel plots. Sensitivity analysis can exclude outliers or studies with high risk of bias (e.g., inadequate controls). Report 95% confidence intervals to quantify uncertainty .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    p-Butylhydratropic Acid
    Reactant of Route 2
    Reactant of Route 2
    p-Butylhydratropic Acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.